molecular formula C20H20ClN3O3 B7700368 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide

Cat. No. B7700368
M. Wt: 385.8 g/mol
InChI Key: FWQVICWBDQZZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as a bioactive molecule, which means it has the ability to interact with living organisms and produce a biological response.

Mechanism of Action

The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has the ability to reduce inflammation and inhibit the growth of cancer cells in animal models. This compound has also been shown to have antioxidant properties, which makes it a potential candidate for the development of drugs that can prevent oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide in lab experiments is its potential as an anti-inflammatory and anticancer agent. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to develop drugs based on this compound.

Future Directions

There are several future directions for the research of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide. One direction is to further investigate its potential as an anti-inflammatory and anticancer agent. Another direction is to investigate its potential as an antioxidant and its ability to prevent oxidative stress-related diseases. Finally, future research can focus on understanding the mechanism of action of this compound, which can lead to the development of more effective drugs based on this compound.

Synthesis Methods

The synthesis method for 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide involves the reaction of 2-chlorobenzonitrile with ethyl 2-(bromomethyl)butanoate to form 2-(2-chlorophenyl)acetonitrile. This product is then reacted with hydrazine hydrate and acetic acid to form 3-(2-chlorophenyl)-1,2,4-oxadiazole. Finally, the 3-(2-chlorophenyl)-1,2,4-oxadiazole is reacted with 2-ethoxyaniline to form this compound.

Scientific Research Applications

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has shown potential in various areas of scientific research. One of the main areas of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound has the ability to reduce inflammation in animal models, which makes it a potential candidate for the development of anti-inflammatory drugs.
Another area of interest is its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-2-26-17-11-6-5-10-16(17)22-18(25)12-7-13-19-23-20(24-27-19)14-8-3-4-9-15(14)21/h3-6,8-11H,2,7,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQVICWBDQZZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.